4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
Description
The compound 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a benzamide derivative featuring a pyrimidinone core linked to a pyrazole ring. Its structure comprises three key moieties:
- A 4-methyl-3-nitrobenzamide group (aromatic domain with electron-withdrawing nitro and methyl substituents).
- A 3-methyl-1H-pyrazol-5-yl linker.
- A 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl heterocyclic system.
Below, we compare it with structurally analogous compounds to elucidate substituent-driven property variations.
Properties
IUPAC Name |
4-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-9-4-5-12(8-13(9)23(26)27)16(25)19-14-6-11(3)21-22(14)17-18-10(2)7-15(24)20-17/h4-8H,1-3H3,(H,19,25)(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECVMTPUMYJCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is . It features a nitro group, a benzamide moiety, and a pyrimidine derivative, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of 3,4-dihydropyrimidin-2(1H)-ones exhibit significant antibacterial properties. For instance, compounds synthesized through Biginelli reactions showed effective inhibition against several bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 2.14 μg/mL |
| This compound | Escherichia coli | 1.10 μg/mL |
| This compound | Bacillus subtilis | 0.58 μg/mL |
These results indicate that the compound exhibits broad-spectrum antibacterial activity, which is promising for developing new antibiotics.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This activity suggests potential use in treating inflammatory diseases.
Anticancer Activity
In cancer research, the compound's ability to induce apoptosis in cancer cell lines has been investigated. Preliminary studies indicate that it effectively inhibits the proliferation of various cancer cells, including breast and colon cancer cell lines. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.
Case Studies
One notable study involved the synthesis and evaluation of various 3,4-dihydropyrimidine derivatives, including our compound of interest. The study reported that modifications to the pyrimidine ring significantly influenced biological activity. For example, substituents at specific positions enhanced antibacterial efficacy against resistant strains.
Another case study focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. The results showed a marked reduction in joint swelling and pain in treated groups compared to controls.
Comparison with Similar Compounds
Research Findings on Substituent Effects
Lipophilicity :
- Nitro groups elevate logP compared to alkyl substituents. For example, replacing F269-0500’s 3,4-dimethyl with 3-nitro (target) increases logP by ~0.2 units .
- Ethyl groups (F269-0500) marginally enhance logP over methyl () .
Solubility :
- Nitro groups reduce aqueous solubility (negative logSw) due to increased hydrophobicity. F269-0500’s logSw (-3.111) suggests poor solubility, likely exacerbated in the nitro-substituted target .
Polar Surface Area (PSA) :
- The nitro group contributes to higher PSA (~90 Ų in the target vs. 71.489 Ų in F269-0500), influencing membrane permeability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
